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molecular formula C7H7BrO B105401 3-Bromobenzyl alcohol CAS No. 15852-73-0

3-Bromobenzyl alcohol

Cat. No. B105401
M. Wt: 187.03 g/mol
InChI Key: FSWNRRSWFBXQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05270324

Procedure details

3-Bromobenzaldehyde (157 mmol) was dissolved in 300 mL of THF. At 0° C., 800 mL of EtOH was added, followed by NaBH4 (5.93 g, 157 mmol). The mixture was then stirred at r.t. (room temperature) for 1 hour and poured into cold 25% aq. (aqueous) NH4OAc. The organic solvents were evaporated and the residue was extracted with toluene:THF 1:1, dried over Na2SO4 and filtered through silica to yield the title compound.
Quantity
157 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.93 g
Type
reactant
Reaction Step Three
[Compound]
Name
NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].CCO.[BH4-].[Na+]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:7]=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
157 mmol
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
5.93 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at r.t. (room temperature) for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvents were evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with toluene:THF 1:1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through silica

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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